5-(Benzyloxy)-2,4-dichloroaniline
Overview
Description
The compound 5-(Benzyloxy)-2,4-dichloroaniline is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insight into the properties and potential synthesis routes for similar compounds. For instance, the synthesis of 1-(Benzyloxy)-1,2,3-triazole as mentioned in paper involves selective benzylation, which could be a relevant technique for synthesizing the benzyloxy group in 5-(Benzyloxy)-2,4-dichloroaniline.
Synthesis Analysis
The synthesis of related compounds involves various techniques such as selective benzylation , and the use of metalation with n-butyllithium to introduce different substituents at specific positions on a molecule . These methods could potentially be adapted for the synthesis of 5-(Benzyloxy)-2,4-dichloroaniline by targeting the appropriate positions on the aniline ring for substitution.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(Benzyloxy)-2,4-dichloroaniline can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR . Density Functional Theory (DFT) calculations can also be employed to optimize molecular geometries and predict various properties of the molecule . These techniques would likely be applicable in analyzing the molecular structure of 5-(Benzyloxy)-2,4-dichloroaniline.
Chemical Reactions Analysis
The chemical behavior of related compounds in the presence of different reagents and conditions provides insight into possible reactions that 5-(Benzyloxy)-2,4-dichloroaniline might undergo. For example, the dichotomic behavior of Z-2,4-dinitrophenylhydrazone derivatives in the presence of trichloroacetic acid and piperidine suggests that similar compounds could exhibit multiple reaction pathways depending on the solvent and conditions . The oxidation of 4-chloroaniline to produce various products also indicates the reactivity of chlorinated anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-(Benzyloxy)-2,4-dichloroaniline can be inferred from studies on similar molecules. For instance, the stability of certain compounds under specific conditions and the influence of substituents on molecular stability and reactivity are discussed . The presence of electron-withdrawing or electron-donating groups can significantly affect the charge distribution within the molecule, which in turn influences its reactivity .
Scientific Research Applications
Amidine Precursor and Protecting Group
5-(Benzyloxy)-2,4-dichloroaniline has been used in the synthesis of amidine precursors and protecting groups. Amidines are important in various chemical reactions, and 5-(Benzyloxy)-2,4-dichloroaniline offers a convenient route for their synthesis. This application is crucial in organic synthesis and the development of pharmaceutical compounds (Bolton et al., 1995).
Anti-Tubercular Scaffold
A study explored the synthesis of novel derivatives using 5-(Benzyloxy)-2,4-dichloroaniline as a key compound. These derivatives demonstrated significant anti-tubercular activity, suggesting the potential of 5-(Benzyloxy)-2,4-dichloroaniline in developing new treatments for tuberculosis (Nimbalkar et al., 2018).
Synthesis of Azo-Pyrazoline Derivatives
5-(Benzyloxy)-2,4-dichloroaniline has been used in the synthesis of azo-pyrazoline derivatives. These compounds have shown significant antibacterial activity, demonstrating the compound's relevance in the development of new antibacterial agents (Hawaiz & Samad, 2012).
Synthesis of 1-Hydroxy-1,2,3-triazoles
The compound has been utilized in the synthesis of 1-hydroxy-1,2,3-triazoles. This synthesis involves selective metalation and subsequent reactions, indicating its utility in the creation of complex chemical structures (Uhlmann et al., 1997).
Synthesis of Bioactive Azo-Pyrazoline Derivatives
5-(Benzyloxy)-2,4-dichloroaniline has been used in the creation of bioactive azo-pyrazoline derivatives with antibacterial properties. This application further highlights its role in pharmaceutical research (Hawaiz & Samad, 2012).
Synthesis of Nonlinear Optical Polyimides
The compound has been involved in synthesizing novel Y-type polyimides with high thermal stability and nonlinear optical properties, demonstrating its potential in materials science and engineering (Lee et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-5-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCSSKTOYFHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377269 | |
Record name | 5-(benzyloxy)-2,4-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2,4-dichloroaniline | |
CAS RN |
338960-25-1 | |
Record name | 2,4-Dichloro-5-(phenylmethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338960-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(benzyloxy)-2,4-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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